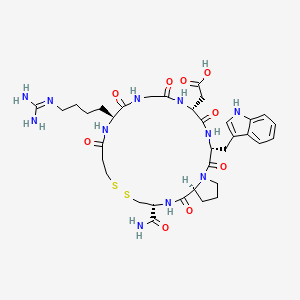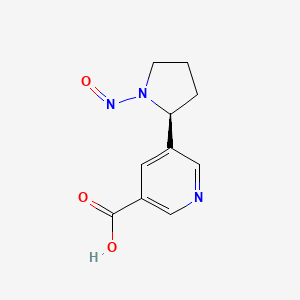
(Z)-2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-N'-hydroxyacetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-N’-hydroxyacetimidamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with fluoromethyl and methyl groups, and an acetimidamide moiety with a hydroxy group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-N’-hydroxyacetimidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of Fluoromethyl and Methyl Groups: The fluoromethyl and methyl groups can be introduced via alkylation reactions using reagents like fluoromethyl iodide and methyl iodide, respectively.
Formation of the Acetimidamide Moiety: The acetimidamide moiety can be synthesized by reacting the piperidine derivative with acetic anhydride and hydroxylamine.
Industrial Production Methods
Industrial production of (Z)-2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-N’-hydroxyacetimidamide may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the imidamide moiety, converting it to corresponding amines.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
Chemistry
In chemistry, (Z)-2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-N’-hydroxyacetimidamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine
In medicine, (Z)-2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-N’-hydroxyacetimidamide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as neurological disorders or cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It may also find applications in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (Z)-2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
(Z)-2-(4-(chloromethyl)-4-methylpiperidin-1-yl)-N’-hydroxyacetimidamide: Similar structure with a chloromethyl group instead of a fluoromethyl group.
(Z)-2-(4-(bromomethyl)-4-methylpiperidin-1-yl)-N’-hydroxyacetimidamide: Similar structure with a bromomethyl group instead of a fluoromethyl group.
(Z)-2-(4-(methyl)-4-methylpiperidin-1-yl)-N’-hydroxyacetimidamide: Lacks the halogen substituent.
Uniqueness
The presence of the fluoromethyl group in (Z)-2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-N’-hydroxyacetimidamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different halogen substituents. This makes it a valuable compound for studying the effects of fluorine substitution in medicinal chemistry and drug design.
特性
分子式 |
C9H18FN3O |
|---|---|
分子量 |
203.26 g/mol |
IUPAC名 |
2-[4-(fluoromethyl)-4-methylpiperidin-1-yl]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C9H18FN3O/c1-9(7-10)2-4-13(5-3-9)6-8(11)12-14/h14H,2-7H2,1H3,(H2,11,12) |
InChIキー |
SDRWIASOKPKDLR-UHFFFAOYSA-N |
異性体SMILES |
CC1(CCN(CC1)C/C(=N/O)/N)CF |
正規SMILES |
CC1(CCN(CC1)CC(=NO)N)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


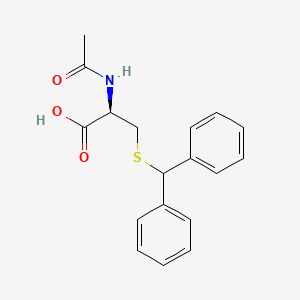
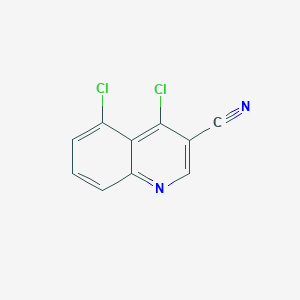
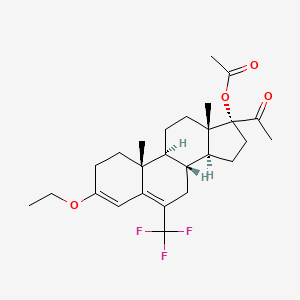



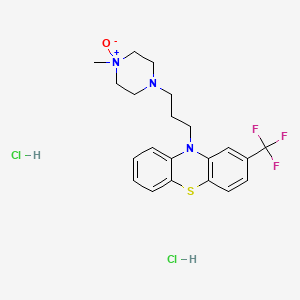


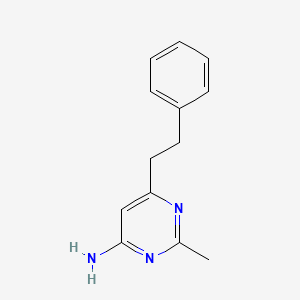

![1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15292338.png)
